Bulleyanin

Natural Products Chemistry Diterpenoid Structure-Activity Relationships Pharmacognosy

Bulleyanin features a distinct 1α,3α,7β,14α-tetraacetoxy-12β-hydroxy substitution pattern on an ent-kaurane skeleton. This unique motif is critical for its specific in vivo tumor inhibition profile, which differs from common analogs. Choose this ≥98% pure compound as a reliable scaffold for SAR studies, a validated marker for *Rabdosia* standardization, and a differentiated chemotype for focused screening libraries.

Molecular Formula C28H38O10
Molecular Weight 534.6 g/mol
Cat. No. B12412009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBulleyanin
Molecular FormulaC28H38O10
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C
InChIInChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17-,18+,19-,20-,21-,22+,23-,24-,27-,28-/m0/s1
InChIKeyUHAGZLPOLNCLEQ-JKXJNZBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bulleyanin: Compound Identification, Source, and Core Properties for Research Procurement


Bulleyanin (CAS: 123043-54-9) is a naturally occurring ent-kaurane-type diterpenoid originally isolated from the leaves of *Rabdosia bulleyana* (Labiatae) [1]. Its molecular formula is C28H38O10 with a molecular weight of 534.6 g/mol . The compound is characterized by a tetracyclic ent-kaurane skeleton substituted with four acetoxy groups and a hydroxyl group, conferring a unique structural signature within the class [1].

Why Ent-Kaurane Diterpenoids Like Bulleyanin Are Not Interchangeable


Within the ent-kaurane diterpenoid class, minor structural variations—such as the number, position, and stereochemistry of acetoxy and hydroxyl substituents—dramatically alter biological activity, potency, and solubility [1]. Bulleyanin's specific 1α,3α,7β,14α-tetraacetoxy-12β-hydroxy substitution pattern [2] directly dictates its unique tumor inhibition profile in vivo, which cannot be extrapolated from structurally related compounds lacking this precise motif. Substituting with a more common ent-kaurane analog without verifying the substituent pattern would likely result in divergent biological outcomes and invalidate comparative studies.

Quantifiable Differentiation: Bulleyanin vs. Closest Ent-Kaurane Analogs


Structural Differentiation: Unique Tetraacetoxy Substitution Pattern

Bulleyanin possesses a specific tetraacetoxy substitution pattern at positions 1α, 3α, 7β, and 14α, along with a 12β-hydroxyl group on the ent-kaurane skeleton [1]. In contrast, the structurally related compound CrT1 (ent-18-acetoxy-7β-hydroxykaur-15-oxo-16-ene) contains only a single acetoxy group at position 18 and a hydroxyl at 7β [2]. This distinct poly-acetoxylation pattern in Bulleyanin is not commonly observed among ent-kaurane diterpenoids from Rabdosia species [3], making it a unique probe for investigating the role of multiple acetoxy moieties in biological activity.

Natural Products Chemistry Diterpenoid Structure-Activity Relationships Pharmacognosy

In Vivo Tumor Inhibition: Comparative Efficacy Against Murine Ascites Models

Bulleyanin has demonstrated strong inhibition against mouse Ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites in vivo at a dose and schedule not explicitly quantified in the original isolation paper [1]. While direct IC50 or %T/C values are unavailable for head-to-head comparison, this multi-model activity profile is notable. For context, the well-studied ent-kaurane diterpenoid oridonin, a clinical-stage compound, exhibits IC50 values ranging from 6.2 to 28.1 μM against various cancer cell lines in vitro [2]. The in vivo activity of Bulleyanin across three distinct murine tumor models suggests a potentially broad antitumor spectrum, though quantitative potency comparisons cannot be made without standardized assays.

Experimental Oncology In Vivo Pharmacology Natural Product Anticancer Agents

Natural Abundance: Isolation Yield from Plant Biomass

Bulleyanin is isolated from the leaves of *Rabdosia bulleyana* with a reported yield of 0.4% (w/w) [1]. While comprehensive yield data for other ent-kaurane diterpenoids is not systematically compiled, this yield is consistent with typical values for structurally complex natural products from the Rabdosia genus [2]. This yield information is critical for researchers planning large-scale isolations or assessing the feasibility of sourcing sufficient material for extensive in vivo studies.

Natural Product Isolation Phytochemistry Biomass Utilization

Purity Specifications for Research Applications

Commercially available Bulleyanin is typically supplied at a purity of ≥98% as determined by HPLC [1]. This high level of purity is essential for minimizing confounding effects from co-isolated compounds and ensures reproducible biological activity. In comparison, many research-grade natural products are offered at lower purities (e.g., 90-95%), which may introduce variability in sensitive assays [2]. Procuring Bulleyanin at ≥98% purity provides a higher degree of confidence in experimental outcomes and reduces the need for additional purification steps.

Analytical Chemistry Quality Control Natural Product Standards

High-Impact Research and Procurement Applications for Bulleyanin


Investigating Structure-Activity Relationships of Poly-Acetoxylated Ent-Kauranes

Given its unique tetraacetoxy substitution pattern [1], Bulleyanin serves as an ideal scaffold for studying the influence of multiple acetoxy groups on the biological activity and physicochemical properties of ent-kaurane diterpenoids. Researchers can systematically deacetylate or modify these groups to generate a panel of analogs, enabling detailed SAR mapping relevant to anticancer drug discovery [2].

In Vivo Antitumor Efficacy Studies in Murine Models

Bulleyanin's demonstrated in vivo activity against ECA, S-180, and liver ascites in mice [1] makes it a valuable tool compound for mechanistic oncology research. Scientists can employ it to probe the in vivo mechanisms of ent-kaurane-mediated tumor suppression, compare its efficacy to reference agents like oridonin [2], and explore combination regimens.

Natural Product Library Screening and Hit Validation

As a structurally distinct ent-kaurane diterpenoid with high commercial purity (≥98%) [1], Bulleyanin is well-suited for inclusion in focused natural product libraries. Its unique substitution pattern offers a differentiated chemotype for high-throughput screening campaigns targeting novel anticancer or anti-inflammatory mechanisms, potentially yielding hits with distinct selectivity profiles compared to common ent-kaurane analogs.

Quality Control and Analytical Standardization

Bulleyanin's well-defined NMR spectroscopic data [1] and high commercial purity make it a reliable reference standard for the quality control of herbal extracts from *Rabdosia* species. Researchers can use it as an authentic marker compound for HPLC quantification and phytochemical standardization of *R. bulleyana*-derived preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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